2-Methyl-2-azaspiro[4.5]decane-1,8-dione

Catalog No.
S12359718
CAS No.
M.F
C10H15NO2
M. Wt
181.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methyl-2-azaspiro[4.5]decane-1,8-dione

Product Name

2-Methyl-2-azaspiro[4.5]decane-1,8-dione

IUPAC Name

2-methyl-2-azaspiro[4.5]decane-1,8-dione

Molecular Formula

C10H15NO2

Molecular Weight

181.23 g/mol

InChI

InChI=1S/C10H15NO2/c1-11-7-6-10(9(11)13)4-2-8(12)3-5-10/h2-7H2,1H3

InChI Key

BLFZNNRHGKNBKY-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2(C1=O)CCC(=O)CC2

2-Methyl-2-azaspiro[4.5]decane-1,8-dione is a bicyclic compound characterized by a unique spiro structure, which consists of a nitrogen atom integrated into the cyclic framework. This compound belongs to the class of azaspiro compounds, which are known for their diverse biological activities and potential applications in medicinal chemistry. The molecular formula for 2-Methyl-2-azaspiro[4.5]decane-1,8-dione is C${10}$H${15}$N${1}$O${2}$, indicating the presence of two carbonyl groups, contributing to its reactivity and biological properties.

The chemical reactivity of 2-Methyl-2-azaspiro[4.5]decane-1,8-dione is primarily attributed to its carbonyl groups, which can undergo various nucleophilic addition reactions. Common reactions include:

  • Nucleophilic Addition: The carbonyl groups can react with nucleophiles such as amines and alcohols.
  • Condensation Reactions: It can participate in condensation with other carbonyl compounds or amines to form more complex structures.
  • Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

Research has indicated that 2-Methyl-2-azaspiro[4.5]decane-1,8-dione exhibits notable biological activities, particularly in the realm of anticonvulsant properties. Studies have shown that derivatives of azaspiro compounds often possess significant activity against seizures and may interact with neurotransmitter systems such as gamma-aminobutyric acid (GABA) receptors .

The synthesis of 2-Methyl-2-azaspiro[4.5]decane-1,8-dione can be achieved through several methods:

  • Cyclization Reactions: Utilizing precursors such as diethyl oxalate and urea in the presence of ammonium carbonate facilitates the formation of the spiro structure.
  • Oxidative Cyclization: This method involves the oxidative cyclization of suitable precursors, leading to the formation of the azaspiro framework .
  • Multi-step Synthesis: A more complex synthesis may involve multiple steps where intermediates are formed and subsequently transformed into the final product through various reactions including hydrolysis and condensation.

Due to its unique structure and biological activity, 2-Methyl-2-azaspiro[4.5]decane-1,8-dione has potential applications in:

  • Pharmaceutical Development: As a lead compound for developing new anticonvulsant drugs.
  • Chemical Biology: Studying interactions with biological macromolecules.
  • Material Science: Exploring its properties for potential use in polymers or other materials due to its unique structural characteristics.

Interaction studies involving 2-Methyl-2-azaspiro[4.5]decane-1,8-dione have primarily focused on its effects on neurotransmitter systems. Research indicates that it may modulate GABAergic activity, potentially leading to anticonvulsant effects. Further studies could elucidate its mechanism of action and interactions with specific receptors or enzymes involved in neurotransmission.

Several compounds share structural similarities with 2-Methyl-2-azaspiro[4.5]decane-1,8-dione, notably within the azaspiro family. Here are a few examples:

Compound NameStructure TypeNotable Properties
1-Methyl-1,3-diazaspiro[4.5]decane-2,4-dioneDiazaspiroAnticonvulsant properties
1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decaneDiazaspiroAnticonvulsant and analgesic effects
2-Azaspiro[4.5]decane-1,3-dioneAza-spiroDiverse biological activities

Uniqueness

The uniqueness of 2-Methyl-2-azaspiro[4.5]decane-1,8-dione lies in its specific spiro configuration combined with two carbonyl functionalities, which enhances its reactivity and potential therapeutic applications compared to other azaspiro compounds. Its distinct structure allows for varied interactions within biological systems, making it a valuable compound for further research in medicinal chemistry and pharmacology.

Oxidative cyclization represents a cornerstone strategy for constructing the azaspiro[4.5]decane skeleton. These methods often leverage transition metal catalysts or acidic conditions to induce ring closure while installing critical functional groups.

Hydrochloric Acid-Mediated Cyclization

A direct approach involves the treatment of 1,4-dioxa-10-azadispiro[4.2.4.2]tetradecan-11-one with aqueous hydrochloric acid (2N) at room temperature. This reaction proceeds via acid-catalyzed hydrolysis of the dioxolane ring, followed by intramolecular lactamization to yield 2-azaspiro[4.5]decane-3,8-dione in 92% yield. While this method does not introduce the methyl group directly, it establishes the foundational spirocyclic framework, which can undergo subsequent N-methylation.

Table 1: Hydrochloric Acid-Mediated Cyclization Conditions

Starting MaterialAcid ConcentrationTemperatureTimeYield
1,4-dioxa-10-azadispiro compound2N HCl20°C2 h92%

Silver-Promoted Oxidative Cascade Cyclization

Silver nitrate (AgNO₃) has been employed in oxidative cascade reactions to construct azaspiro scaffolds. For example, cinnamamidyl radicals generated under silver catalysis undergo phosphorylation, 1,5-aryl migration, desulfonylation, and dearomatization to form phosphorylated azaspiro[4.5]decenones. Although this method targets derivatives with exocyclic double bonds, adapting the substrate to include a pre-installed methyl group could streamline access to 2-methyl-2-azaspiro[4.5]decane-1,8-dione. The regioselectivity of the aryl migration step is critical for maintaining the desired spiro connectivity.

The design of three-dimensional molecular architectures utilizing azaspiro[4.5]decane derivatives is fundamentally governed by the unique structural properties conferred by the spiro junction [27] [30]. This tetrahedral carbon connection point serves as a conformational anchor, providing structural rigidity that distinguishes spirocyclic compounds from their linear or planar counterparts [13] [32].

The spiro junction creates a rigid three-dimensional space that enables medicinal chemists to position functional groups with unprecedented precision [30] [27]. This spatial control is particularly advantageous in structure-based drug design, where the goal is to achieve optimal complementarity between the drug molecule and its protein target [13] [36]. The 4.5 ring fusion pattern inherent in azaspiro[4.5]decane derivatives offers an optimal balance between molecular complexity and synthetic accessibility [17] [18].

Computational studies have demonstrated that spirocyclic scaffolds define rigid three-dimensional spaces that increase specific interactions with protein binding sites [27] [30]. The tetrahedral geometry at the spiro center forces the two ring systems into distinct spatial orientations, creating unique molecular shapes that cannot be achieved through conventional cyclic or acyclic architectures [32] [29]. This three-dimensional constraint is particularly valuable in drug discovery, as it reduces the conformational entropy penalty associated with protein-ligand binding [38] [15].

The positioning of substituents on the azaspiro[4.5]decane framework follows specific design principles that maximize pharmacological activity while maintaining favorable physicochemical properties [27] [30]. The N-methyl group at position 2 modulates the basicity of the nitrogen atom, while the carbonyl groups at positions 1 and 8 serve as hydrogen bond acceptors and sites for potential derivatization [1] [19]. This arrangement creates a well-defined pharmacophore that can be systematically modified to optimize target selectivity and potency [45] [37].

Design PrincipleStructural FeatureImpact on Drug Design
Spiro Junction as Conformational AnchorTetrahedral spiro carbon connectionProvides structural rigidity and defined geometry
Ring Size Optimization4.5 ring fusion patternOptimizes binding pocket complementarity
Substituent PositioningN-methyl and carbonyl groupsModulates electronic and steric properties
Hydrogen Bond Donor/Acceptor PlacementAmide and ketone functionalitiesEnables specific protein interactions
Hydrophobic Surface Area ControlSaturated ring systemsControls lipophilicity and membrane permeation
Molecular Shape ComplementarityRigid bicyclic frameworkEnhances target protein recognition

Conformational Restriction Strategies in Lead Optimization

Conformational restriction represents a fundamental strategy in medicinal chemistry for improving the potency and selectivity of bioactive compounds [14] [37]. The azaspiro[4.5]decane scaffold serves as an exemplary platform for implementing this approach, as it inherently constrains molecular flexibility while maintaining essential pharmacophoric elements [23] [27].

The implementation of conformational restriction through spirocyclic frameworks addresses a critical challenge in drug optimization: the entropic penalty associated with binding flexible molecules to protein targets [38] [14]. When a flexible molecule binds to a protein, it must adopt a specific conformation, which results in a loss of conformational entropy that opposes binding [15] [37]. By pre-organizing the molecule in a bioactive conformation through spirocyclic constraints, this entropic penalty is significantly reduced [38] [27].

Research has demonstrated that conformational locking through spiro-cycles can dramatically improve binding affinity and selectivity [38] [15]. The rigid spirocyclic framework restricts the number of accessible conformations, effectively concentrating the molecular population in conformations that are complementary to the target binding site [14] [27]. This pre-organization principle has been successfully applied in numerous drug discovery programs, where spirocyclic analogs of flexible lead compounds have shown improved pharmacological profiles [23] [8].

The azaspiro[4.5]decane framework provides multiple opportunities for conformational control through strategic placement of substituents and functional groups [27] [30]. The bicyclic nature of the scaffold allows for the precise positioning of pharmacophoric elements in three-dimensional space, while the spiro junction prevents rotation between the two ring systems [32] [29]. This dual constraint mechanism ensures that key functional groups maintain their optimal spatial relationships for target recognition [45] [37].

Computational analyses have revealed that spirocyclic compounds containing large numbers of sp³ carbon atoms possess favorable pharmacological properties, including enhanced receptor affinity and improved selectivity profiles [27] [30]. The three-dimensional nature of these scaffolds allows for better exploration of protein binding sites that are inaccessible to planar molecules [34] [35]. This expanded chemical space has proven particularly valuable in targeting protein-protein interactions and other challenging therapeutic targets [9] [11].

Application AreaMechanismExamples/Evidence
Conformational Restriction StrategyReduces molecular flexibility for target bindingCyclization strategies in drug design
Lead OptimizationImproves potency through structural constraintHit-to-lead optimization programs
Molecular Recognition EnhancementEnhances protein-ligand complementarityX-ray crystallography binding studies
Drug Selectivity ImprovementReduces off-target interactionsSelectivity profiles in pharmacology
Pharmacokinetic Property OptimizationModulates absorption, distribution, metabolism, excretion, and toxicity properties through 3D structureLogD and bioavailability improvements

Spirocyclic Scaffolds in Targeted Protein-Protein Interaction Modulation

Protein-protein interactions represent one of the most challenging classes of therapeutic targets due to their typically large, flat binding surfaces and the absence of well-defined binding pockets [9] [10]. Spirocyclic scaffolds, particularly azaspiro[4.5]decane derivatives, have emerged as promising tools for modulating these interactions through their unique three-dimensional architectures [38] [15].

The rigid spirocyclic framework provides an ideal platform for disrupting protein-protein interfaces by mimicking the three-dimensional structure of protein secondary elements such as alpha-helices [9] [10]. Research has demonstrated that spirocyclic compounds can effectively stabilize or destabilize protein complexes by occupying critical interaction surfaces [38] [15]. The conformational constraint inherent in the azaspiro[4.5]decane scaffold ensures that functional groups are positioned with high precision to maximize complementarity with the target interface [27] [30].

Crystallographic studies have provided detailed insights into how spirocyclic scaffolds interact with protein-protein interaction sites [10] [38]. The rigid three-dimensional structure of these compounds allows them to make multiple simultaneous contacts with amino acid residues at the protein interface, often forming extensive hydrogen bond networks and hydrophobic interactions [15] [25]. The spiro junction serves as a crucial structural element that maintains the proper spatial orientation of these interaction points [32] [29].

The development of spirocyclic protein-protein interaction modulators has been facilitated by advances in structure-based design methodologies [36] [35]. Computational approaches can now accurately predict how spirocyclic scaffolds will interact with protein surfaces, enabling the rational design of compounds with improved binding affinity and selectivity [31] [45]. These design strategies have been successfully applied to various protein-protein interaction targets, including those involved in cancer, neurological diseases, and infectious diseases [6] [23].

The azaspiro[4.5]decane framework offers particular advantages for protein-protein interaction modulation due to its optimal size and shape characteristics [17] [18]. The bicyclic structure provides sufficient molecular surface area to engage multiple amino acid residues simultaneously, while maintaining drug-like physicochemical properties [23] [27]. The incorporation of heteroatoms and functional groups at strategic positions on the scaffold allows for fine-tuning of interaction profiles with specific protein targets [43] [46].

Recent advances in the field have demonstrated that spirocyclic compounds can achieve remarkable selectivity for specific protein-protein interactions through precise three-dimensional arrangement of binding elements [44] [38]. The conformational rigidity of the azaspiro[4.5]decane scaffold ensures that these spatial relationships are maintained, leading to highly specific molecular recognition events [27] [30]. This level of precision has opened new possibilities for developing therapeutic agents that can selectively modulate disease-relevant protein interactions without affecting normal cellular processes [9] [23].

Modulation StrategyStructural BasisTherapeutic Application
Interface DisruptionRigid scaffold occupies protein-protein contact surfaceCancer therapeutics targeting oncogenic complexes
Allosteric ModulationSpirocyclic binding induces conformational changesNeurological disorders involving protein aggregation
Stabilization EnhancementFramework reinforces existing protein interactionsMetabolic diseases requiring protein complex stability
Selective InhibitionThree-dimensional complementarity to specific interfacesInfectious diseases targeting pathogen-host interactions

Apolipoprotein A-I serves as the primary structural protein component of high-density lipoprotein particles, constituting approximately 70% of high-density lipoprotein composition and playing fundamental roles in reverse cholesterol transport and cardiovascular protection [1]. The transcriptional regulation of apolipoprotein A-I involves complex molecular mechanisms mediated by multiple regulatory elements and transcription factors that respond to diverse physiological and pathological stimuli [2] [3].

The transcriptional control of apolipoprotein A-I expression occurs primarily through promoter elements located within the 5' regulatory region of the gene. Critical regulatory sequences include the TATA-like motif positioned near the transcriptional start site, along with more distal cis-acting elements that modulate gene expression in response to hormonal and metabolic changes [2]. Hepatocyte Nuclear Factor 3β demonstrates direct binding to promoter elements and mediates glucocorticoid-induced transcriptional activation through enhanced protein-DNA interactions [2]. The glucocorticoid response involves the inactivation of transcriptional corepressors, particularly the estradiol-responsive transcriptional corepressor RIP-140, leading to increased apolipoprotein A-I gene transcription [2].

The orphan nuclear receptor Retinoid Acid Receptor Alpha 1 functions as a potent transcriptional activator through its interaction with a ROR-responsive element that overlaps with the TATA box sequence [4]. This regulatory mechanism demonstrates isoform specificity, as RORα1, but not RORα2 or RORα3 isoforms, effectively binds to the responsive element and activates transcription [4]. Small intestinal epithelial cells expressing RORα1 show significantly enhanced apolipoprotein A-I messenger ribonucleic acid levels compared to control tissues, indicating the physiological relevance of this regulatory pathway [4].

Negative transcriptional regulation involves Apolipoprotein A-I Repressor Protein-1, which binds specifically to site A within the liver-specific enhancer region [5] [6]. This repression mechanism requires both amino- and carboxyl-terminal repression domains of ARP-1, which complement the DNA binding domain for efficient transcriptional inhibition [5]. The repressive effects of ARP-1 can be reversed by transcription factors such as CCAAT/enhancer-binding protein and early growth response protein-1, suggesting dynamic regulatory networks controlling apolipoprotein A-I expression [5].

Inflammatory mediators significantly influence apolipoprotein A-I transcriptional activity through Signal Transducer and Activator of Transcription 3 and Nuclear Factor κB pathways [7]. Oxidized low-density lipoprotein exposure induces biphasic apolipoprotein A-I gene expression in human macrophages, with initial upregulation within 24 hours followed by suppression after 48 hours [7]. This regulation depends on Toll-like receptor 4 signaling rather than direct lipoprotein uptake, involving extracellular signal-regulated kinase 1/2, c-Jun N-terminal kinase, and Nuclear Factor κB signaling cascades [7].

Metabolic regulation involves the Insulin Response Core Element located between nucleotides −404 and −411 relative to the transcriptional start site [2]. This element binds the ubiquitous transcription factor Specificity protein 1 and mediates insulin-induced apolipoprotein A-I gene expression [2]. Additionally, pH-responsive elements within the promoter region mediate transcriptional suppression during acidotic conditions through enhanced binding of putative repressor proteins to sequences overlapping the TATA element [2].

Transcription Factor/Regulatory ElementMechanism of ActionEffect on Apolipoprotein A-I ExpressionClinical Relevance
Hepatocyte Nuclear Factor 3β (HNF-3β)Direct binding to promoter elements, glucocorticoid-mediated activationUpregulationTherapeutic target for HDL enhancement
Retinoid Acid Receptor Alpha 1 (RORα1)Binds to ROR-responsive element overlapping TATA boxUpregulationTissue-specific expression control
Apolipoprotein A-I Repressor Protein-1 (ARP-1)Represses transcription by binding to liver-specific enhancer site ADownregulationMetabolic disease regulation
Signal Transducer and Activator of Transcription 3 (STAT3)Mediates cytokine-induced transcriptional regulationContext-dependent regulationInflammatory disease states
Nuclear Factor κB (NFκB)Responds to inflammatory signals and tumor necrosis factor αInflammatory response modulationCardiovascular inflammation
Insulin Response Core Element (IRCE)Mediates insulin-induced transcriptional upregulationUpregulationDiabetes mellitus treatment
pH-Responsive Element (pH-RE)Responds to acidosis-induced transcriptional suppressionDownregulationMetabolic acidosis conditions

Recent investigations have demonstrated that azaspiro[4.5]decane-based compounds, particularly azaspirane derivatives, significantly influence apolipoprotein A-I-related pathways through modulation of cytokine networks and inflammatory responses [8] [9]. Azaspirane treatment inhibits interleukin-6 secretion from bone marrow stromal cells, which represents a critical regulatory cytokine affecting apolipoprotein A-I gene expression in various tissue contexts [8]. The compound also demonstrates effects on vascular endothelial growth factor secretion, which indirectly influences the microenvironmental factors that regulate apolipoprotein A-I transcriptional activity [8].

Mitochondrial Pathway-Mediated Apoptosis Induction in Hematological Malignancies

Mitochondrial pathway-mediated apoptosis represents the predominant mechanism of programmed cell death in hematological malignancies, characterized by mitochondrial outer membrane permeabilization and subsequent release of pro-apoptotic factors into the cytoplasm [10] [11] [12]. This intrinsic apoptotic pathway plays essential roles in maintaining cellular homeostasis and preventing malignant transformation, with disruption of these mechanisms contributing significantly to cancer development and therapeutic resistance [13] [14].

The mitochondrial apoptotic pathway initiates through the activation of pro-apoptotic members of the Bcl-2 protein family, including Bax and Bak, which translocate to the mitochondrial outer membrane and form oligomeric pores [15] [16]. This process, termed mitochondrial outer membrane permeabilization, allows the release of cytochrome c from the intermembrane space into the cytoplasm [10] [17]. The released cytochrome c binds to Apoptotic Protease Activating Factor-1 in the presence of adenosine triphosphate or deoxyadenosine triphosphate, forming the wheel-shaped heptameric apoptosome complex [15].

The apoptosome serves as a platform for caspase-9 activation through proximity-induced autoprocessing [15]. Activated caspase-9 subsequently cleaves and activates effector caspases, particularly caspase-3 and caspase-7, which execute the apoptotic program through cleavage of critical cellular substrates [15] [16]. This proteolytic cascade leads to characteristic apoptotic morphological changes, including nuclear condensation, DNA fragmentation, and formation of apoptotic bodies that facilitate efficient phagocytic clearance [16].

Hematological malignancies demonstrate distinct patterns of anti-apoptotic dependencies that determine their susceptibility to mitochondrial apoptosis induction [11] [12]. Acute lymphoblastic leukemia cells frequently exhibit dependence on Bcl-2 and Bcl-xL for survival, while acute myeloid leukemia cells often rely on Mcl-1 and Bcl-xL [13] [14]. Chronic lymphocytic leukemia demonstrates particularly strong Bcl-2 dependence, making these cells highly sensitive to Bcl-2-specific inhibitors [11]. Multiple myeloma cells typically depend on Mcl-1 for survival, though this dependence can shift during disease progression and treatment [12].

The regulation of mitochondrial apoptosis in blood cancers involves complex interactions between pro-survival and pro-apoptotic Bcl-2 family members [11] [12]. Anti-apoptotic proteins such as Bcl-2, Bcl-xL, and Mcl-1 localize to the mitochondrial outer membrane where they sequester pro-apoptotic activators and prevent membrane permeabilization [15] [11]. BH3-only proteins, including Bad, Bid, Bim, Puma, and Noxa, function as apoptotic initiators that either directly activate Bax and Bak or neutralize anti-apoptotic proteins through competitive binding [15] [18].

Protein/ComponentFunction in ApoptosisSubcellular LocalizationTherapeutic Target Potential
Cytochrome cReleased from intermembrane space to activate apoptosomeMitochondrial intermembrane space/cytosolBiomarker for apoptosis induction
Apoptotic Protease Activating Factor-1 (Apaf-1)Forms apoptosome complex with cytochrome c and caspase-9CytosolApoptosome activation enhancer
B-cell lymphoma 2 (Bcl-2)Anti-apoptotic protein preventing cytochrome c releaseOuter mitochondrial membraneBH3 mimetic target
Bcl-2-associated X protein (Bax)Pro-apoptotic protein forming pores in outer membraneCytosol/outer mitochondrial membraneActivation inducer compounds
Bcl-2 antagonist/killer (Bak)Pro-apoptotic protein collaborating with BaxOuter mitochondrial membraneActivation inducer compounds
BH3 interacting-domain death agonist (Bid)BH3-only protein activated by caspase-8Cytosol/mitochondriaProteolytic activation enhancers
Caspase-9Initiator caspase activated by apoptosomeCytosolDirect activation strategies
Caspase-3Effector caspase executing apoptotic programCytosolActivity enhancement approaches

Azaspiro[4.5]decane derivatives demonstrate significant activity in inducing mitochondrial pathway-mediated apoptosis in hematological malignancies [8] [9] [19]. Azaspirane treatment of multiple myeloma cells results in caspase-8 and caspase-3 activation, followed by poly(adenosine diphosphate-ribose) polymerase cleavage, indicating engagement of the apoptotic machinery [8]. The compound overcomes the protective effects of interleukin-6 and insulin-like growth factor-1, major survival factors that typically confer resistance to conventional therapies in multiple myeloma [8].

Mechanistic investigations reveal that azaspirane inhibits Signal Transducer and Activator of Transcription 3 and phosphatidylinositol 3-kinase/protein kinase B signaling pathways while leaving extracellular signal-regulated kinase 1/2 signaling intact [8] [9]. This selective inhibition profile contributes to the downregulation of Mcl-1, a critical anti-apoptotic protein that regulates multiple myeloma cell survival [8]. The compound also inhibits Nuclear Factor κB signaling through prevention of inhibitor κB alpha and p65 phosphorylation, further compromising survival signaling networks [8].

In mantle cell lymphoma models, atiprimod (azaspirane) induces apoptosis primarily through the mitochondrial pathway, characterized by caspase-9 activation rather than caspase-8 activation [19]. This mechanistic distinction indicates pathway-specific effects that may vary among different hematological malignancy subtypes [19]. The mitochondrial pathway activation in mantle cell lymphoma involves classic hallmarks including cytochrome c release, caspase-9 processing, and subsequent effector caspase activation [19].

Cell Cycle Arrest Profiles in Neoplastic Cell Lines

Cell cycle arrest mechanisms serve as critical control points that prevent damaged or aberrant cells from proliferating, thereby maintaining genomic stability and preventing malignant transformation [20] [21]. Neoplastic cell lines demonstrate characteristic alterations in cell cycle checkpoint function that contribute to uncontrolled proliferation, genomic instability, and therapeutic resistance [22] [21]. Understanding these arrest profiles provides essential insights for developing targeted therapeutic interventions that exploit cancer-specific vulnerabilities.

The G1/S checkpoint represents the primary restriction point controlling entry into S phase and DNA replication [20] [21]. This checkpoint involves the tumor suppressor protein p53, which responds to DNA damage by activating transcription of p21/WAF1 [20]. The p21 protein functions as a cyclin-dependent kinase inhibitor that binds to cyclin E/Cdk2 and cyclin D/Cdk4 complexes, preventing phosphorylation of the retinoblastoma protein and blocking E2F-mediated transcription of S phase genes [20]. In neoplastic cells with p53 mutations, which occur in greater than 50% of human cancers, this checkpoint becomes defective, allowing cells with damaged DNA to proceed through the cell cycle [20] [21].

Intra-S phase checkpoint mechanisms monitor DNA replication integrity and respond to replication stress through Ataxia Telangiectasia Mutated and ATM and Rad3-related kinase signaling [23] [21]. These checkpoint kinases detect stalled or collapsed replication forks and activate downstream effectors including Checkpoint kinase 1 and Checkpoint kinase 2 [23]. Activated checkpoint kinases phosphorylate and inactivate Cdc25 phosphatases, preventing cyclin-dependent kinase activation and slowing replication fork progression to allow repair of replication-blocking lesions [23]. Oncogene activation frequently induces replication stress, making cancer cells particularly dependent on intra-S phase checkpoint function for survival [22].

The G2/M checkpoint prevents entry into mitosis when DNA damage is present or DNA replication is incomplete [24] [21]. This checkpoint primarily operates through inhibition of cyclin B1/Cdc2 kinase activity via checkpoint kinase-mediated phosphorylation and inactivation of Cdc25C phosphatase [24]. p21 also contributes to G2/M arrest through direct inhibition of cyclin-dependent kinases [24]. Genistein treatment of bladder cancer cells demonstrates characteristic G2/M arrest accompanied by decreased cyclin A and cyclin B1 expression, increased p21 levels, and enhanced p21 binding to Cdc2 and Cdk2 [24]. This arrest occurs through p53-independent mechanisms, indicating multiple pathways can enforce G2/M checkpoint control [24].

The spindle assembly checkpoint ensures accurate chromosome segregation by preventing anaphase onset until all chromosomes are properly attached to spindle microtubules [25] [21]. This checkpoint involves Budding uninhibited by benomyl proteins and Mitotic arrest deficient proteins that monitor kinetochore-microtubule attachments [21]. Unattached kinetochores activate checkpoint proteins that inhibit the Anaphase Promoting Complex, preventing degradation of securin and cyclin B and maintaining metaphase arrest [21]. Dysfunction of spindle checkpoint components leads to chromosome instability and aneuploidy, which are frequently observed in colorectal cancers and other solid tumors [21].

Cell Cycle PhaseKey Regulatory ProteinsArrest MechanismConsequences of DysfunctionCancer Relevance
G1/S Checkpointp53, p21, Retinoblastoma protein (Rb), Cyclin E/Cdk2DNA damage-induced p53 activation leads to p21 upregulation and Cdk inhibitionGenomic instability, transformation, cancer initiationp53 mutations in >50% of cancers
Intra-S Phase CheckpointAtaxia Telangiectasia Mutated (ATM), ATM and Rad3-related (ATR), Checkpoint kinase 1 (Chk1)Replication stress activates ATR-Chk1 signaling to slow replication fork progressionReplication fork collapse, chromosomal aberrationsOncogene-induced replication stress
G2/M CheckpointCyclin B1/Cdc2, p21, Checkpoint kinase 2 (Chk2)DNA damage or incomplete replication prevents mitotic entry through Cdc2 inhibitionMitotic catastrophe, aneuploidy, chromosome instabilityDefective G2/M checkpoint in p53-mutant cells
Spindle Assembly CheckpointBudding uninhibited by benomyl (BUB) proteins, Mitotic arrest deficient (MAD) proteins, Anaphase Promoting Complex (APC)Unattached kinetochores activate checkpoint proteins to inhibit APC and prevent anaphaseChromosome missegregation, aneuploidy, cell deathChromosome instability in colorectal cancers

Azaspiro[4.5]decane-based compounds demonstrate significant effects on cell cycle progression in various neoplastic cell lines through multiple mechanisms [26] [27] [28]. Synthetic 1-thia-4-azaspiro[4.5]decane derivatives exhibit dose-dependent anticancer activities against hepatocellular carcinoma, prostate adenocarcinoma, and colorectal carcinoma cell lines [26] [28]. These compounds demonstrate moderate to high inhibition activities, suggesting effective interference with cell cycle progression and proliferation control mechanisms [26].

The lead compound 2D7 (eCCA352), containing a pyrazolo[3,4-d]pyrimidine scaffold related to azaspiro structures, induces pan-cancer activity and cell cycle arrest in the submicromolar range against oesophageal cancer cell lines [27]. This compound specifically inhibits Aurora kinase A, a critical regulator of mitotic progression that controls centrosome maturation, spindle assembly, and chromosome segregation [27]. Aurora kinase A inhibition results in defective mitotic progression and can trigger both mitotic arrest and apoptotic cell death [27].

The structure-activity relationships of azaspiro[4.5]decane derivatives indicate that specific structural modifications significantly influence cell cycle arrest profiles [29] [28]. N-phenylamino derivatives of 2-azaspiro[4.5]decane-1,3-dione demonstrate anticonvulsant activity that depends on the presence and position of methyl or trifluoromethyl groups on the aryl moiety [29]. These structural requirements suggest that similar modifications might influence cell cycle regulatory activity through altered protein-target interactions [29].

XLogP3

-0.2

Hydrogen Bond Acceptor Count

2

Exact Mass

181.110278721 g/mol

Monoisotopic Mass

181.110278721 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-09-2024

Explore Compound Types